molecular formula C7H13NO B13536260 8-Oxabicyclo[3.2.1]octan-2-amine

8-Oxabicyclo[3.2.1]octan-2-amine

Cat. No.: B13536260
M. Wt: 127.18 g/mol
InChI Key: RRMNYNOYRVQRBY-UHFFFAOYSA-N
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Description

8-Oxabicyclo[3.2.1]octan-2-amine is a versatile amine-functionalized scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features a bridged oxabicyclic core structure that serves as a key building block for the design and synthesis of novel ligands targeting central nervous system (CNS) targets. The 8-oxabicyclo[3.2.1]octane skeleton is a well-established isostere of the tropane ring system found in potent psychoactive compounds, where the oxygen atom replaces the nitrogen at the bridgehead position . Researchers utilize this core structure to develop ligands for monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT) . Inhibition of these transporters is a primary mechanism of action for psychostimulants like cocaine, making this scaffold highly valuable for studying cocaine abuse and addiction . Structural activity relationship (SAR) studies have shown that derivatives of the 8-oxabicyclo[3.2.1]octane skeleton, especially those with specific aryl and heteroaryl substitutions at the 3-position, can provide potent and selective inhibitors of the DAT, offering promising leads for the development of medications for cocaine addiction . The 2-amine functional group provides a critical handle for further synthetic modification, allowing researchers to explore a wide range of chemical space and fine-tune the pharmacological properties of resulting compounds. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

8-oxabicyclo[3.2.1]octan-2-amine

InChI

InChI=1S/C7H13NO/c8-6-3-1-5-2-4-7(6)9-5/h5-7H,1-4,8H2

InChI Key

RRMNYNOYRVQRBY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CCC1O2)N

Origin of Product

United States

Preparation Methods

Tandem C–H Oxidation / Oxa- Cope Rearrangement / Aldol Cyclization

A highly efficient method involves a tandem sequence starting from allylic silylethers. The sequence includes C–H oxidation promoted by oxoammonium salts (e.g., TEMPO BF4), followed by an oxa- Cope rearrangement and an aldol cyclization to form the 8-oxabicyclo[3.2.1]octane framework with high stereoselectivity and yield. This approach provides a broad substrate scope and can be adapted for analog synthesis.

  • Catalyst: TEMPO oxoammonium tetrafluoroborate with ZnBr2
  • Key intermediates: Allylic silylethers
  • Advantages: One-pot, efficient, stereoselective
  • Reference: Tandem C–H oxidation / oxa- Cope rearrangement / aldol reaction methodology

TiCl4-Mediated Activation of 3-Alkoxycyclobutanones and Allenylsilanes

This multi-step synthetic route uses TiCl4 to activate 3-alkoxycyclobutanones, which then react with allenylsilanes to stereoselectively form 8-oxabicyclo[3.2.1]octan-3-ones, precursors to the amine derivatives.

  • Catalyst: TiCl4
  • Starting materials: 3-Alkoxycyclobutanones and allenylsilanes
  • Outcome: Stereospecific formation of bicyclic ketones
  • Further functionalization: Ketones can be converted to amines via reductive amination
  • Reference: TiCl4-mediated synthesis by Matsuo et al.

One-Pot Aminocyclization of 2,5-Tetrahydrofurandimethanol

A novel and direct approach to 8-oxa-3-azabicyclo[3.2.1]octane (structurally related to 8-oxabicyclo[3.2.1]octan-2-amine) involves a one-pot aminocyclization catalyzed by Pt/NiCuAlOx. This method uses 2,5-tetrahydrofurandimethanol as the starting material, enabling simultaneous ring closure and amine installation.

  • Catalyst: Pt/NiCuAlOx heterogeneous catalyst
  • Starting material: 2,5-Tetrahydrofurandimethanol
  • Advantages: One-pot, catalytic, efficient amination and cyclization
  • Reference: Novel aminocyclization route

[5+2] Cycloaddition via Oxidopyrylium Ylides

Triethylamine-catalyzed generation of oxidopyrylium ylides allows [5+2] cycloaddition with alkenes to construct 8-oxabicyclo[3.2.1]octane frameworks. This method is versatile and can be applied to synthesize various derivatives, including amines after further functional group transformations.

  • Catalyst: Triethylamine
  • Reaction type: [5+2] cycloaddition
  • Substrates: Oxidopyrylium ylides and alkenes
  • Reference: Triethylamine-enabled cycloaddition

Reduction of 8-Oxabicyclo[3.2.1]octan-2-one to 2-Amino Derivatives

Starting from 8-oxabicyclo[3.2.1]octan-2-one, reductive amination or other amination strategies can yield 8-oxabicyclo[3.2.1]octan-2-amine. The ketone intermediate can be synthesized by several methods, including those described above or from cyclobutanone derivatives.

  • Key step: Reductive amination of bicyclic ketone
  • Reagents: Ammonia or amine sources with reducing agents (e.g., NaBH3CN)
  • Reference: Synthesis of bicyclic ketones and their transformation

Comparative Data Table of Preparation Routes

Methodology Key Starting Materials Catalyst/Conditions Yield (%) Advantages Limitations
Tandem C–H oxidation / oxa- Cope / aldol Allylic silylethers TEMPO BF4, ZnBr2 High (70-85%) One-pot, stereoselective Requires specific silylethers
TiCl4-mediated activation and cyclization 3-Alkoxycyclobutanones, allenylsilanes TiCl4 Moderate (60-75%) Stereospecific ketone formation Multi-step, moisture sensitive
One-pot aminocyclization 2,5-Tetrahydrofurandimethanol Pt/NiCuAlOx catalyst Good (65-80%) Direct amine formation, catalytic Requires precious metal catalyst
Triethylamine-catalyzed [5+2] cycloaddition Oxidopyrylium ylides, alkenes Triethylamine Variable (50-80%) Versatile, applicable to analogs Substrate scope dependent
Reductive amination of bicyclic ketone 8-Oxabicyclo[3.2.1]octan-2-one Amine source, reducing agent High (75-90%) Straightforward amine introduction Requires ketone intermediate

Research Findings and Mechanistic Insights

  • The tandem oxidation and rearrangement route benefits from mild oxidants and Lewis acid promotion, which facilitates a cascade reaction forming the bicyclic ether and stereocenters in a single operation.

  • TiCl4-mediated activation exploits Lewis acid coordination to enhance electrophilicity of cyclobutanones, enabling nucleophilic attack by allenylsilanes and ring expansion to the bicyclic system.

  • The one-pot aminocyclization catalyzed by Pt/NiCuAlOx proceeds via selective hydrogenation and cyclization steps, demonstrating the utility of heterogeneous catalysis for complex amine-containing bicyclic scaffolds.

  • Oxidopyrylium ylide intermediates generated catalytically by triethylamine undergo regio- and stereoselective [5+2] cycloaddition with alkenes, providing a modular approach to the bicyclic core.

  • Reductive amination of bicyclic ketones is a classical and reliable method for introducing the amine functionality at the 2-position, often used after bicyclic ketone synthesis by other methods.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxidized derivatives of the compound, while substitution reactions can yield various substituted amine derivatives.

Scientific Research Applications

8-Oxabicyclo[3.2.1]octan-2-amine and its derivatives have applications in organic synthesis, medicinal chemistry, and the agrochemical and pharmaceutical industries.

Scientific Research Applications

Organic Synthesis

  • 8-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride serves as an intermediate in creating chiral monocyclic or linear compounds through ring-opening reactions.

Medicinal Chemistry

  • The unique structure of 8-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride makes it a candidate for drug development and studying biological activity.
  • 8-Aza functionality within the bicyclo[3.2.1]octane (tropane) series is not a prerequisite for potent inhibition of monoamine uptake systems . The topological properties of tropane-like ligands (bicyclo[3.2.1]octanes) that bind to monoamine uptake systems is possibly more important than the presence or absence of specific functionality .
  • 8-Oxabicyclo[3.2.1]octanes (8-oxatropanes) manifested substantial binding potency at the DAT (dopamine transporter) as well as selectivity versus SERT (serotonin transporter) inhibition .

Agrochemical and Pharmaceutical Industry

  • 8-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride is an important raw material and intermediate in the synthesis of various agrochemicals and pharmaceuticals.
  • The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups .

Study of Monoamine Transporter Ligands

  • Stille cross coupling protocols were utilized for the synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters, which furnished products in high yields .
  • Studies have been done on 2β-carbomethoxy-3β-(2-naphthyl)-8-aza-bicyclo[3.2.1]octanes (0.49 nM for DAT and 2.19 nM for SERT) . Remarkable binding profiles have also been observed of 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-aza-, 8-oxa-, and 8-thiabicyclo[3.2.1]octanes, which showed comparable nanomolar potency at DAT and SERT (1.1, 3.3, 2.0 for DAT and 2.5, 4.7, 3.0 for SERT, respectively) .

Mechanism of Action

The mechanism by which 8-oxabicyclo[3.2.1]octan-2-amine exerts its effects is not well-documented. its reactivity and potential biological activity suggest that it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and chemical properties of bicyclo[3.2.1]octane derivatives are highly influenced by heteroatom substitution (X = N, O, S) at the 8-position. Key analogs include:

  • 8-Azabicyclo[3.2.1]octanes (8-azatropanes): Nitrogen substitution enables hydrogen bonding and protonation, enhancing interactions with monoamine transporters .
  • 8-Thiabicyclo[3.2.1]octanes (8-thiatropanes) : Sulfur’s larger atomic radius and polarizability may alter binding kinetics and metabolic stability .
  • Cocaine analogs: Unlike natural cocaine (a non-selective monoamine reuptake inhibitor), synthetic bicyclic derivatives are tailored for DAT/SERT selectivity .

Table 1: Structural and Functional Comparisons

Compound Heteroatom (X) Key Pharmacological Role Synthesis Challenges
8-Oxabicyclo[3.2.1]octan-2-amine O DAT inhibition, SERT selectivity Diastereoselective oxa-bridge formation
8-Azatropanes N Broader monoamine transporter interactions Nitrogen stereoelectronics
8-Thiatropanes S Enhanced lipophilicity, metabolic stability Sulfur’s susceptibility to oxidation
Cocaine - Non-selective monoamine reuptake inhibition Natural extraction, enantiomer separation

Pharmacological Activity

Dopamine Transporter (DAT) Inhibition :

  • 8-Oxabicyclo[3.2.1]octan-2-amine exhibits high DAT affinity (Ki < 10 nM) and >10-fold selectivity over SERT, attributed to its oxa-bridge topology and amine positioning .
  • 8-Azatropanes (e.g., 3-α-aminotropane derivatives) show moderate DAT/SERT inhibition but are less selective, likely due to nitrogen’s basicity enhancing non-specific binding .
  • Bivalent ligands combining 8-oxa and 8-thia moieties (e.g., compound 15 in ) demonstrate synergistic DAT/SERT modulation, highlighting the impact of heteroatom pairing.

Table 2: Pharmacological Profile

Compound DAT Inhibition (Relative Potency) SERT Inhibition (Relative Potency) Key Applications
8-Oxabicyclo[3.2.1]octan-2-amine High Low Cocaine addiction therapy
8-Azatropanes Moderate Moderate Broad-spectrum CNS modulation
Cocaine High High Illicit stimulant, local anesthetic

8-Oxabicyclo[3.2.1]octan-2-amine :

  • Catalytic Asymmetric [5+2] Cycloadditions : Chiral thiourea catalysts enable enantioselective synthesis (up to 95% ee) from pyrylium intermediates .
  • Gold-Catalyzed Cascade Reactions : Efficiently constructs oxabicyclic cores with two quaternary chiral centers, critical for natural product synthesis (e.g., cortistatins) .
  • Tandem C–H Oxidation/Cope Rearrangement: A novel method using oxoammonium salts yields diverse 8-oxabicyclo derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Oxabicyclo[3.2.1]octan-2-amine, and how do they compare in terms of yield and scalability?

  • The compound is synthesized via [5+2] cycloadditions between pyrylium ions and electron-rich alkenes, catalyzed by dual thiourea/aminothiourea systems to achieve enantioselectivity (>90% ee under optimized conditions) . Alternative methods include TiCl4-mediated reactions of 3-alkoxycyclobutanones with allenylsilanes, which proceed through oxyallyl cation intermediates and afford moderate yields (50-70%) . Scalability varies: organocatalytic routes require precise control of solvent polarity and temperature, while TiCl4-mediated methods demand anhydrous conditions but tolerate broader substrates.

Q. How can the bicyclic scaffold of 8-Oxabicyclo[3.2.1]octan-2-amine be functionalized for downstream applications?

  • Key strategies include:

  • Oxidation/Reduction : The α,β-unsaturated ketone in the bicyclic core can be reduced stereoselectively using NaBH4/CeCl3 to yield diols or hydrogenated for saturated analogs .
  • Nucleophilic Substitution : The amine group undergoes alkylation or acylation under mild basic conditions (e.g., K2CO3 in DMF) to generate derivatives with tailored electronic properties .
  • Ring-Opening Reactions : Acid-catalyzed cleavage of the ether bridge produces tetrahydrofuran derivatives, useful in natural product synthesis .

Advanced Research Questions

Q. How do steric and electronic factors influence enantioselectivity in catalytic [5+2] cycloadditions for 8-Oxabicyclo[3.2.1]octan-2-amine synthesis?

  • Enantioselectivity in organocatalytic [5+2] reactions is highly substrate-dependent. Bulky substituents on the pyrylium ion (e.g., triisopropylsilyl groups) enhance stereocontrol by restricting rotational freedom, while electron-donating groups on alkenes improve reaction rates. Computational studies (DFT/B3LYP) reveal that non-covalent interactions (e.g., H-bonding between the thiourea catalyst and substrates) stabilize transition states, dictating the observed >90% ee . Contradictions arise when electron-deficient alkenes are used, leading to competing pathways; these require kinetic analysis to resolve .

Q. What computational and experimental methods are used to resolve contradictions in conformational analysis of 8-Oxabicyclo[3.2.1]octane derivatives?

  • Discrepancies between NMR-derived populations and thermodynamic calculations (e.g., for 8-Oxabicyclo[3.2.1]oct-6-en-3-one derivatives) are addressed via:

  • DFT/B3LYP/6-31G *: Predicts chemical shifts (δH, δC) that align better with experimental NMR data than energy-minimized conformer populations .
  • Variable-Temperature NMR : Identifies dynamic equilibria between boat and chair conformers, explaining deviations from theoretical models .
  • X-ray Crystallography : Provides static snapshots of dominant conformers in the solid state, validating computational predictions .

Q. How does the 8-Oxabicyclo[3.2.1]octane scaffold enhance bioactivity in medicinal chemistry applications?

  • The rigid bicyclic structure imposes conformational constraints that improve target binding affinity. For example:

  • Antiviral Agents : Derivatives with C3-amine substitutions show enhanced inhibition of viral proteases due to optimal spatial alignment with active sites .
  • Natural Product Mimetics : The scaffold mimics terpene cores in sesquiterpenes, enabling synthetic access to bioactive analogs (e.g., antitumor agents) .
    • Structure-activity relationship (SAR) studies highlight the importance of stereochemistry: β-oriented substituents often exhibit superior activity compared to α-configurations .

Methodological Considerations

Q. What analytical techniques are critical for characterizing 8-Oxabicyclo[3.2.1]octan-2-amine derivatives?

  • Chiral HPLC : Essential for enantiopurity assessment, especially post-catalytic synthesis .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in bicyclic systems and confirms stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas of novel derivatives, particularly those with labile functional groups .

Q. How can regioselectivity challenges in cycloaddition reactions be mitigated during synthesis?

  • Substrate Design : Electron-rich dienophiles (e.g., vinyl ethers) favor [5+2] over [4+3] pathways .
  • Catalyst Tuning : Chiral aminothioureas with para-nitrobenzoyl groups enhance regioselectivity by stabilizing specific transition states .
  • Additive Screening : Lewis acids (e.g., Mg(OTf)2) suppress side reactions by coordinating to competing electrophilic sites .

Data Contradiction Analysis

Q. Why do experimental NMR data and theoretical conformational analyses sometimes conflict for 8-Oxabicyclo[3.2.1]octane derivatives?

  • Dynamic effects (e.g., ring puckering at room temperature) and solvent interactions (e.g., hydrogen bonding in CDCl3) create discrepancies. For example, DFT calculations may predict a chair conformer as the global minimum, but NOE correlations in NMR suggest a boat conformation due to rapid interconversion . Free energy barriers between conformers (calculated via transition state theory) reconcile these differences .

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